molecular formula C3HBrF2N2O B1379567 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole CAS No. 1594041-90-3

2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole

货号: B1379567
CAS 编号: 1594041-90-3
分子量: 198.95 g/mol
InChI 键: YZDADKMPMYFCQG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole (CAS 1340313-49-6) is a high-value chemical building block designed for advanced research and development in medicinal chemistry. This compound is of significant interest in the discovery of novel epigenetic therapies, particularly as a precursor for potent and selective inhibitors of Histone Deacetylase 6 (HDAC6) . The difluoromethyl-1,3,4-oxadiazole (DFMO) moiety is a pioneering, non-hydroxamate zinc-binding group that acts as a mechanism-based inhibitor . Upon interaction with the enzyme, this class of compounds can undergo a ring-opening reaction, forming a difluoroacetylhydrazide species that binds the zinc ion in the HDAC6 active site essentially irreversibly . This mechanism offers a potential alternative to traditional hydroxamate-based inhibitors, which can be limited by genotoxic metabolites . The bromine atom at the 2-position provides a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to attach diverse cap groups and optimize pharmacological properties . The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, known to contribute to a wide spectrum of biological activities and favorable physicochemical properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Key Research Applications: • Epigenetic Drug Discovery: Serving as a key synthetic intermediate for developing selective HDAC6 inhibitors with potential applications in oncology, neurodegenerative diseases, and autoimmune disorders . • Medicinal Chemistry: The bromine substituent enables rapid diversification to create libraries of analogues for structure-activity relationship (SAR) studies . • Mechanism of Action Studies: Used to investigate novel, irreversible inhibition mechanisms of metalloenzymes . Handling & Storage: Store under inert atmosphere at 2-8°C .

属性

IUPAC Name

2-bromo-5-(difluoromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrF2N2O/c4-3-8-7-2(9-3)1(5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDADKMPMYFCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594041-90-3
Record name 2-bromo-5-(difluoromethyl)-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Starting Materials and Key Intermediates

  • 5-(Difluoromethyl)-1,3,4-oxadiazole-2-amine or related hydrazide derivatives are commonly used as starting points.
  • The difluoromethyl group can be introduced via nucleophilic substitution or coupling reactions using difluoromethyl-containing reagents such as difluoromethyl iodide or bromodifluoromethane derivatives.

Bromination at the 2-Position

  • The amino group at the 2-position of the oxadiazole ring can be converted into a diazonium salt intermediate using tert-butyl nitrite or sodium nitrite under acidic conditions.
  • Subsequent treatment with copper(II) bromide (CuBr2) facilitates the replacement of the diazonium group with bromine, yielding the 2-bromo derivative.
  • This reaction is typically performed in an inert atmosphere (nitrogen) to avoid side reactions.

Difluoromethylation at the 5-Position

  • Difluoromethylation can be achieved by coupling reactions using difluoromethyl sources such as difluoromethyltrimethylsilane (TMSCF2H) or difluoromethyl halides under catalytic conditions.
  • Alternatively, the difluoromethyl group can be introduced prior to ring closure by using difluoromethyl-substituted hydrazides or carboxylic acids in the cyclization step to form the oxadiazole ring.

Representative Synthetic Procedure

Step Reagents and Conditions Description Yield and Notes
1. Preparation of 5-(difluoromethyl)-1,3,4-oxadiazole-2-amine Hydrazide precursor + difluoromethyl carboxylic acid derivative, cyclodehydration using POCl3 or similar dehydrating agent Formation of the oxadiazole ring with difluoromethyl substituent at position 5 High yield typically reported (70–90%) depending on conditions
2. Diazotization of 2-amino group tert-Butyl nitrite or NaNO2 in MeCN at 0 °C under nitrogen Conversion of amino group to diazonium intermediate Controlled temperature essential to avoid decomposition
3. Bromination CuBr2 in MeCN, heated to 65 °C for 3 hours Replacement of diazonium group with bromine at 2-position Moderate yield (~30–40%), purification by column chromatography
4. Purification Column chromatography using ethyl acetate (EA) in petroleum ether (PE) gradient Isolation of pure this compound Product isolated as a solid, characterized by LC-MS and NMR

Analytical Data and Characterization

  • LC-MS : Molecular ion peak corresponding to the molecular weight of this compound confirms the product.
  • NMR Spectroscopy : Characteristic signals for the oxadiazole ring protons and the difluoromethyl group (often appearing as a triplet due to coupling with fluorine atoms).
  • Melting Point : Provides purity indication.

Research Findings and Optimization Notes

  • The diazotization-bromination step is critical and sensitive to temperature and atmosphere; inert conditions improve yields and reduce side products.
  • Use of copper(II) bromide is preferred over elemental bromine for selective bromination at the 2-position.
  • Difluoromethylation prior to ring closure tends to give better regioselectivity and higher overall yields.
  • Purification by gradient column chromatography is necessary due to the formation of side products and unreacted starting materials.
  • Alternative methods such as direct difluoromethyl radical addition to preformed 2-bromo-1,3,4-oxadiazoles are under investigation but less established.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Advantages Limitations Yield Range
Cyclodehydration to form 5-(difluoromethyl)-1,3,4-oxadiazole POCl3 or dehydrating agents with difluoromethyl hydrazides Efficient ring formation Requires careful handling of reagents 70–90%
Diazotization of 2-amino group tert-Butyl nitrite or NaNO2, 0 °C, inert atmosphere Mild conditions, selective Sensitive to moisture and temperature High conversion
Bromination at 2-position CuBr2 in MeCN, 65 °C, 3 h Selective bromination Moderate yield, requires purification 30–40%
Purification Column chromatography (EA/PE gradient) High purity product Time-consuming -

This detailed synthesis overview integrates established halogenation strategies for 1,3,4-oxadiazoles and difluoromethylation techniques to prepare this compound. The key is the controlled diazotization of the 2-amino group and subsequent copper(II) bromide-mediated bromination, combined with prior incorporation of the difluoromethyl group at the 5-position. This approach is supported by analogous preparation methods for related 2-bromo-5-substituted oxadiazoles and difluoromethylated heterocycles in the literature.

化学反应分析

Types of Reactions

2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxadiazole N-oxides.

科学研究应用

Histone Deacetylase Inhibition

One of the prominent applications of 2-bromo-5-(difluoromethyl)-1,3,4-oxadiazole derivatives is their role as histone deacetylase (HDAC) inhibitors. HDACs are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histones. Inhibiting HDAC6 has been linked to therapeutic effects in various diseases, including cancer and neurodegenerative disorders.

  • Case Study : A patent (WO2020022794A1) outlines the synthesis of oxadiazole derivatives that exhibit selective HDAC6 inhibitory activity. These compounds have shown promise in preclinical models for treating conditions related to HDAC6 activity, such as certain cancers and neurodegenerative diseases .

Antimicrobial Activity

Research has indicated that oxadiazole derivatives possess significant antimicrobial properties. The presence of bromine and difluoromethyl groups enhances their biological activity against various bacterial strains.

  • Research Findings : A study published in Molecules highlighted the synthesis of this compound and its derivatives, which demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria .

Synthetic Pathways

The synthesis of this compound involves several chemical reactions, including bromination and cyclodehydration. The compound can be synthesized from readily available precursors through well-established protocols.

  • Synthesis Overview :
    • Bromination of 5-(difluoromethyl)-1,3,4-oxadiazole.
    • Cyclodehydration reactions using various reagents to enhance yields .

Reactivity with Electrophiles

The reactivity of this compound towards electrophiles has been explored for the development of new derivatives with enhanced properties.

  • Experimental Insights : Studies have shown that the compound reacts favorably with amines and carboxylic acids to form diverse functionalized products that may possess improved biological activities .

Development of Functional Materials

The unique structural features of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings with specific properties.

  • Material Properties : The incorporation of oxadiazole units into polymer backbones can enhance thermal stability and mechanical strength while providing unique optical properties .

Summary Table of Applications

Application AreaSpecific UseReferences
Medicinal ChemistryHDAC6 inhibition for cancer therapy
Antimicrobial agents
SynthesisReactivity with electrophiles
Material ScienceDevelopment of functional polymers

作用机制

The mechanism of action of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

相似化合物的比较

Comparison with 2-Bromo-5-(trifluoromethyl)-1,3,4-oxadiazole

Structural Differences : Replacing the difluoromethyl (–CHF₂) group with a trifluoromethyl (–CF₃) group increases electronegativity and steric bulk.

  • Molecular Weight : 216.94 g/mol (vs. 198.95 g/mol for the difluoromethyl analog) .
  • Reactivity : The trifluoromethyl derivative exhibits reduced nucleophilic substitution rates due to stronger electron-withdrawing effects, impacting Suzuki-Miyaura coupling efficiency .
  • Biological Activity : Trifluoromethyl analogs are more lipophilic, enhancing membrane permeability in drug candidates targeting histone deacetylase 6 (HDAC6) .

Table 1 : Physicochemical Comparison

Property 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole 2-Bromo-5-(trifluoromethyl)-1,3,4-oxadiazole
Molecular Formula C₃HBrF₂N₂O C₃BrF₃N₂O
Molecular Weight (g/mol) 198.95 216.94
LogP (Predicted) 1.82 2.15
Key Applications HDAC6 inhibitors, agrochemical precursors Anticancer agents, enzyme inhibitors

Comparison with 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Structural Differences : Replacement of the difluoromethyl group with a phenyl ring introduces aromaticity and alters electronic properties.

  • Synthesis : Synthesized via Ullmann coupling or tetrazole cyclization, differing from the difluoromethyl analog’s reliance on fluorinated precursors .
  • Bioactivity : Phenyl-substituted derivatives show stronger fungicidal activity against Sclerotinia sclerotiorum (80% inhibition at 50 μg/mL) compared to difluoromethyl analogs (~50% inhibition) .

Table 2 : Biological Activity Comparison

Compound Fungicidal Activity (% Inhibition) Herbicidal Activity (Bleaching Effect)
This compound 50% (S. sclerotiorum) Not observed
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole 80% (S. sclerotiorum) Observed in select derivatives

Comparison with Thioether-Functionalized Oxadiazoles

Structural Differences : Thioether groups (–S–) at position 2 enhance hydrogen-bonding capacity and redox activity.

  • Molecular Docking : Thioether analogs (e.g., compound 5g ) exhibit stronger binding to succinate dehydrogenase (SDH) via carbonyl interactions, unlike difluoromethyl derivatives .

Table 3 : Reactivity and Binding Affinity

Compound SDH Binding Energy (ΔG, kcal/mol) Synthetic Yield (%)
This compound -7.2 36%
2-((4-Bromobenzyl)thio)-5-(trifluoromethyl)-1,3,4-oxadiazole -9.5 45%

生物活性

2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazoles are five-membered heterocyclic compounds known for their pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.

The molecular formula of this compound is C3HBrF2N2O. Its structure includes a bromine atom and a difluoromethyl group which are significant for its biological activity. The presence of these substituents can enhance the compound's interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, research indicates that compounds with the 1,3,4-oxadiazole structure exhibit significant antibacterial and antifungal activities.

  • Antibacterial Effects : In a study evaluating various oxadiazoles, including derivatives similar to this compound, it was found that these compounds displayed notable efficacy against Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds ranged from 4 to 512 μg/mL. Notably, certain derivatives showed inhibition at concentrations as low as 4 μg/mL against gram-positive bacteria .
CompoundMIC (μg/mL)Target Bacteria
F38Staphylococcus aureus
F44Escherichia coli

Anticancer Activity

The antiproliferative properties of oxadiazole derivatives have also been explored. A library of synthesized oxadiazoles demonstrated cytotoxic effects on various cancer cell lines.

  • Cell Lines Tested : Compounds were evaluated against HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) cell lines using the MTT assay.
  • Inhibition Mechanism : Some derivatives inhibited topoisomerase I activity, a key enzyme in DNA replication and transcription . Molecular docking studies supported these findings by illustrating favorable interactions between the compounds and the enzyme.
Cell LineIC50 (μM)Activity
HCT-116XCytotoxic
HeLaYCytotoxic

Structure-Activity Relationships (SAR)

The biological activity of oxadiazoles is significantly influenced by their structural components. The presence of electronegative groups such as bromine and fluorine enhances their interaction with biological targets.

  • Electronegative Substituents : Studies suggest that substituents like Cl or NO₂ on the aromatic ring improve antimicrobial effects .
  • Fluorination Impact : The introduction of fluorine can alter the lipophilicity and electron-withdrawing properties of the compound, potentially increasing its potency against certain targets .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Antimicrobial Screening : A series of synthesized oxadiazoles were screened for antimicrobial activity. The results indicated that those with specific substitutions exhibited enhanced activity against both gram-positive and gram-negative bacteria .
  • Cytotoxicity Assessment : In vitro studies demonstrated that certain oxadiazole derivatives could significantly reduce cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole, and what are the critical reaction parameters?

  • Methodology : A common approach involves cyclization using phosphoryl chloride (POCl₃) with bromoacetate bromide under reflux. Key parameters include heating at 90°C for 6 hours, followed by neutralization with NaHCO₃ and purification via silica column chromatography (eluent: CH₂Cl₂). Reaction progress is monitored by TLC, with yields around 28% .
  • Critical Parameters : Temperature control (to avoid side reactions), stoichiometric equivalence of reagents, and chromatographic purity are essential for reproducibility.

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

  • Spectroscopic Data :

  • IR : C-Br stretch at 658 cm⁻¹, C=N vibrations (~1600 cm⁻¹), and C-O bonds at 1256 cm⁻¹ .
  • ¹H NMR : Singlet at δ 4.59 ppm (2H, CH₂Br) and aromatic protons at δ 7.01–8.00 ppm .
  • ¹³C NMR : Brominated methyl carbon at δ 16.6 ppm, oxadiazole carbons at δ 162.0–165.9 ppm .
    • Validation : Cross-referencing with X-ray crystallography or high-resolution mass spectrometry (HRMS) is recommended for unambiguous confirmation.

Advanced Research Questions

Q. What computational methods are employed to predict the pharmacokinetic properties and binding interactions of this compound derivatives?

  • In Silico Strategies :

  • Molecular Docking : Used to assess binding affinity to targets like HDAC6, leveraging software (e.g., AutoDock) to model interactions with catalytic domains .
  • ADME Prediction : Tools like SwissADME evaluate hydrophilicity, metabolic stability, and blood-brain barrier permeability. The oxadiazole ring enhances metabolic stability and reduces lipophilicity .
    • Case Study : SE-7552, a derivative, shows 850-fold selectivity for HDAC6 over other isoforms due to optimized steric and electronic interactions .

Q. How does the bromo substituent influence the reactivity and functionalization of this compound in cross-coupling reactions?

  • Reactivity : The bromine atom serves as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups. For example, coupling with pyridyl boronic acids generates biheterocyclic scaffolds .
  • Optimization : Catalytic systems (e.g., Pd(PPh₃)₄) and microwave-assisted conditions improve yields in inert atmospheres .

Q. How can contradictions in reported biological activities (e.g., nematicidal vs. HDAC6 inhibition) be resolved?

  • Resolution Strategies :

  • Assay Context : Compare cell lines (e.g., plant nematodes vs. human neuroblastoma) and concentration ranges .
  • Substituent Effects : The difluoromethyl group enhances HDAC6 selectivity, while bromine may drive nematicidal activity via distinct mechanisms .
    • Experimental Design : Conduct parallel bioactivity screens under standardized conditions to isolate substituent-specific effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。